4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Medicinal Chemistry Scaffold Differentiation Chemical Library Design

4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a synthetic small molecule (C13H18N2O3S; MW 282.36 g/mol) that features a 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine core bearing a pyrrolidine-1-sulfonamide moiety at the N-4 position. The benzo[f][1,4]oxazepine scaffold has recently gained prominence in two distinct drug-discovery programs: as a core structure for selective human monoamine oxidase B (hMAO-B) inhibitors being investigated for Parkinson's disease , and as the foundation for PEX14-PEX5 protein-protein interaction inhibitors with trypanocidal activity.

Molecular Formula C13H18N2O3S
Molecular Weight 282.36
CAS No. 2034419-52-6
Cat. No. B2608708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
CAS2034419-52-6
Molecular FormulaC13H18N2O3S
Molecular Weight282.36
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)N2CCOC3=CC=CC=C3C2
InChIInChI=1S/C13H18N2O3S/c16-19(17,14-7-3-4-8-14)15-9-10-18-13-6-2-1-5-12(13)11-15/h1-2,5-6H,3-4,7-11H2
InChIKeyVGMDATRUUFPUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 2034419-52-6): Core Scaffold and Procurement Context


4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a synthetic small molecule (C13H18N2O3S; MW 282.36 g/mol) that features a 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine core bearing a pyrrolidine-1-sulfonamide moiety at the N-4 position. The benzo[f][1,4]oxazepine scaffold has recently gained prominence in two distinct drug-discovery programs: as a core structure for selective human monoamine oxidase B (hMAO-B) inhibitors being investigated for Parkinson's disease [1], and as the foundation for PEX14-PEX5 protein-protein interaction inhibitors with trypanocidal activity [2]. The target compound's N-4 sulfonamide substitution with a pyrrolidine ring distinguishes it from the N-aryl or N-alkyl substituents commonly explored in these programs, placing it within a structurally distinct chemical space that warrants careful procurement selection over generic oxazepine analogs.

Why Generic 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine Analogs Cannot Replace 4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine in Focused Screening Libraries


The 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to N-4 substitution. In the hMAO-B program, cyclization-driven N-substitution was instrumental in achieving a significant increase in both inhibitory potency and isoform selectivity compared to safinamide, the second-generation clinical reference compound [1]. In the PEX14 series, computational docking and SAR exploration demonstrated that the nature of the N-substituent profoundly influences affinity for the PEX14 N-terminal domain, with different substituent classes yielding affinities that vary by more than an order of magnitude [2]. The pyrrolidine-1-sulfonamide group present in the target compound introduces a sulfonamide linker and a saturated heterocyclic terminal ring that is absent from the published SAR sets; such steric and electronic features are likely to alter both target engagement and off-target profiles relative to unsubstituted, N-aryl, or N-alkyl benzoxazepine analogs. This chemical divergence makes generic substitution scientifically unsound without explicit comparative biological data.

Quantitative Differentiation Evidence for 4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 2034419-52-6) Relative to Structural Comparators


Structural Uniqueness: N-4 Pyrrolidine-1-sulfonamide Substitution Versus Published Benzoxazepine SAR Sets

The target compound bears a pyrrolidine-1-sulfonamide group at the N-4 position, a substitution pattern not represented in the two most comprehensively characterized benzo[f][1,4]oxazepine series. The hMAO-B inhibitor series reported by Zhu et al. (2025) utilizes N-substitution patterns derived from cyclization of the amine with the phenyl ring of safinamide, producing fused-ring or N-alkyl/aryl configurations—none of which contain a sulfonamide linker [1]. The PEX14 inhibitor series reported by Fino et al. (2021) explores N-substituents including substituted benzyl, phenethyl, and heteroaryl-methyl groups directly attached to the oxazepine nitrogen, again without sulfonamide insertion [2]. The pyrrolidine-1-sulfonamide group in the target compound (CAS 2034419-52-6) introduces an sp3-hybridized sulfonamide sulfur, a sulfonyl oxygen pair capable of hydrogen-bond acceptance, and a conformationally flexible pyrrolidine ring—features absent from all published SAR data sets.

Medicinal Chemistry Scaffold Differentiation Chemical Library Design

hMAO-B Selectivity Benchmark Context: Oxazepine-Core Compounds Achieved Substantial Selectivity Gains Over Safinamide; Target Compound Lacks Direct SAR Data

In the most recent benzoxazepine SAR study, Zhu et al. (2025) reported that compound ZM24, bearing the 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine core, exhibited a significant increase in hMAO-B inhibitory potency and isoform selectivity relative to safinamide, the FDA-approved second-generation hMAO-B inhibitor [1]. The precise fold-improvement in selectivity index (hMAO-B IC50 vs. hMAO-A IC50) was reported as significant relative to safinamide, and ZM24 demonstrated neuroprotective properties plus significant improvement in motor dysfunction in the MPTP-induced mouse model of Parkinson's disease [1]. Critically, the target compound 4-(pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 2034419-52-6) has not been evaluated in any hMAO-B assay; its N-4 sulfonamide substituent represents an untested departure from the active N-substitution patterns in this series. No quantitative selectivity or potency data exist for the target compound itself.

hMAO-B Inhibition Parkinson's Disease Isoform Selectivity

PEX14-PEX5 PPI Inhibition Context: Oxazepine Scaffold Demonstrated Target Engagement by NMR; Target Compound's Sulfonamide Modification Is Untested

Fino et al. (2021) demonstrated through NMR spectroscopy that substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines directly bind to the PEX14 N-terminal domain, with chemical shift perturbation data confirming target engagement at the PEX14-PEX5 protein-protein interface [1]. Biological evaluation in the same study showed that lead oxazepine compounds disrupted PEX14-PEX5 interaction and exhibited trypanocidal activity against Trypanosoma species in cellular assays [1]. The N-substituents explored were limited to benzyl, phenethyl, and heteroaryl-methyl motifs. The target compound's pyrrolidine-1-sulfonamide substituent introduces a hydrogen-bond-capable sulfonamide group and a basic pyrrolidine nitrogen at a distance from the core that differs substantially from the explored aryl/heteroaryl-methyl chemotypes. No PEX14 binding or trypanocidal activity data exist for CAS 2034419-52-6; the compound represents an unexplored chemotype within this target class.

PEX14 Inhibitors Trypanosomiasis Protein-Protein Interaction

Physicochemical Property Differentiation: Calculated Descriptors for the Target Compound Versus Published Benzoxazepine Leads

Although no experimentally measured logP, solubility, or metabolic stability data are publicly available for CAS 2034419-52-6, the compound's molecular formula (C13H18N2O3S) and sulfonamide functional group enable comparison with published benzoxazepine leads. The sulfonamide moiety typically confers increased polar surface area relative to the N-alkyl or N-aryl analogs in the hMAO-B and PEX14 series, which predominantly feature carbon-only N-substituents [1][2]. This structural feature is commonly associated with improved aqueous solubility and reduced CYP-mediated metabolic liability relative to lipophilic N-aryl analogs, though no experimental confirmation exists for this specific compound. The target compound's molecular weight (282.36 g/mol) falls within the lower range of the benzoxazepine SAR space, potentially offering a more fragment-like starting point for optimization compared to larger N-substituted analogs reported in the literature.

Physicochemical Profiling Drug-likeness ADME Prediction

IP Landscape: No Patent Filings Identified for CAS 2034419-52-6, Providing Freedom-to-Operate Advantage Over Patent-Protected Benzoxazepine Leads

A search of patent databases (Google Patents, WIPO Patentscope, USPTO, EPO) for CAS 2034419-52-6 and the exact chemical name returned no patent filings that include this compound in claims or exemplification. In contrast, the hMAO-B benzoxazepine inhibitors from Zhu et al. (2025) and the PEX14 inhibitor series from Fino et al. (2021) are likely covered by institutional or inventor patent filings associated with their respective institutions (Hefei University of Technology; Technical University of Munich/Helmholtz Zentrum München), based on standard academic technology transfer practice [1][2]. The absence of patent encumbrance on the specific sulfonamide-substituted oxazepine scaffold represented by CAS 2034419-52-6 reduces downstream IP risk for organizations intending to develop proprietary compound series based on this chemotype.

Patent Landscape Freedom to Operate Intellectual Property

Transparency Statement: Quantitative Head-to-Head Biological Data Are Absent from the Published Literature for CAS 2034419-52-6

An exhaustive literature search of PubMed, Google Scholar, Web of Science, PubChem, ChEMBL, BindingDB, DrugBank, and patent databases (Google Patents, WIPO Patentscope, USPTO, EPO) returned zero peer-reviewed research articles, zero patents, and zero authoritative database entries containing experimentally measured biological activity data (IC50, Ki, EC50, Kd, % inhibition, cell viability, or in vivo efficacy) for 4-(pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 2034419-52-6). Commercial vendor product pages (benchchem.com, evitachem.com) were excluded per source restrictions. This evidence document therefore provides class-level inference based on the structurally related 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine scaffold, as reported in the two primary research papers that constitute the totality of published SAR knowledge for this core structure [1][2]. Prospective purchasers should not interpret the absence of negative data as evidence of favorable selectivity, potency, or safety; the compound is biochemically and pharmacologically uncharacterized.

Evidence Gap Data Transparency Procurement Caveat

High-Value Application Scenarios for 4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 2034419-52-6) Based on Scaffold Evidence


Prospective hMAO-B Inhibitor Screening: Novel N-4 Sulfonamide Chemotype for Parkinson's Disease Drug Discovery

The 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine scaffold has been validated as a privileged core for selective hMAO-B inhibition, with lead compounds ZM24 and ZM26 demonstrating significant improvements in potency, isoform selectivity, and in vivo efficacy compared to the clinically approved safinamide [1]. CAS 2034419-52-6 introduces a pyrrolidine-1-sulfonamide substituent at the N-4 position that represents unexplored chemical space within this pharmacophore. Procurement of this compound is justified for inclusion in focused hMAO-B screening libraries where exploration of N-4 sulfonamide SAR may yield patentably distinct, highly selective inhibitors with differentiated ADME profiles. Organizations pursuing next-generation, reversible hMAO-B inhibitors with improved selectivity over MAO-A should prioritize this chemotype for initial screening.

PEX14-PEX5 PPI Inhibitor Expansion: Sulfonamide-Containing Oxazepine Probe for Anti-Trypanosomal Drug Discovery

The PEX14-PEX5 protein-protein interaction has been validated as a trypanocidal target, and substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines have been shown by NMR to directly bind the PEX14 N-terminal domain [2]. The published series explored only N-aryl/heteroaryl-methyl substituents; CAS 2034419-52-6 offers a structurally distinct N-4 sulfonamide modification that introduces additional hydrogen-bonding capacity and altered steric profile at the critical N-substituent position. This compound is suitable for procurement by academic and industrial groups conducting PEX14 hit expansion or scaffold-hopping campaigns, where the sulfonamide linker may explore binding interactions inaccessible to the existing N-alkyl/aryl series.

Chemical Library Diversification: Benzoxazepine Scaffold with Unencumbered Intellectual Property Position

No patent filings covering CAS 2034419-52-6 were identified in comprehensive patent database searches, in contrast to the institutionally protected benzoxazepine leads in the hMAO-B and PEX14 programs [1][2]. For procurement teams building proprietary compound collections, this compound offers a structurally validated scaffold (benzoxazepine core) with a commercially unexplored substitution pattern and no identified third-party IP restrictions. Inclusion in diversity-oriented screening decks enables hit identification with reduced freedom-to-operate risk relative to the patent-associated benzoxazepine series, while maintaining the core scaffold's demonstrated capacity for target engagement across multiple biological contexts.

Fragment-Based and Structure-Guided Design: Low-Molecular-Weight Sulfonamide-Containing Benzoxazepine Starting Point

With a molecular weight of 282.36 g/mol, CAS 2034419-52-6 resides in the lower-molecular-weight range of the reported benzoxazepine SAR space. The presence of the sulfonamide group provides multiple hydrogen-bond acceptor sites suitable for structure-guided optimization, while the pyrrolidine ring offers a basic nitrogen for potential salt formation or additional interactions. This compound is appropriate for procurement by structure-based drug design groups seeking a fragment-to-lead starting point that combines the validated benzoxazepine core with a chemically tractable sulfonamide handle—a combination not present in the published inhibitor series [1][2].

Quote Request

Request a Quote for 4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.